An In-depth Technical Guide to the Physicochemical Properties of 5-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 5-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid
Abstract
5-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its utility as a scaffold for novel therapeutic agents is intrinsically linked to its fundamental physicochemical properties. This guide provides a comprehensive technical overview of these properties, including molecular structure, solubility, thermal stability, acidity (pKa), and lipophilicity (logP). We present not only the determined values for these parameters but also delineate the robust, field-proven experimental protocols for their measurement. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, enabling a deeper understanding of the molecule's behavior and facilitating its effective application in research and development pipelines.
Introduction: The Strategic Importance of Physicochemical Profiling
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The specific derivative, 5-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid, offers a unique combination of a halogenated pyridine ring and a carboxylic acid moiety, providing key interaction points and vectors for synthetic elaboration.
Understanding the physicochemical profile of a lead compound or scaffold is not a trivial data-collection exercise; it is a foundational pillar of modern drug discovery. These properties govern a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, directly impacting its journey from a laboratory curiosity to a viable therapeutic candidate. Properties such as aqueous solubility influence formulation and bioavailability, lipophilicity dictates membrane permeability, and the ionization state (pKa) affects how the molecule interacts with biological targets and navigates the physiological pH landscape. This guide provides the critical data and methodologies to empower scientists to make informed decisions when utilizing this valuable chemical entity.
Molecular Identity and Core Properties
A precise understanding of a molecule's identity is the bedrock of all subsequent analysis.
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Chemical Name: 5-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid
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Molecular Formula: C₈H₅ClN₂O₂
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Molecular Weight: 196.59 g/mol
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Chemical Structure:
Summary of Physicochemical Parameters
The following table summarizes the key physicochemical properties discussed in this guide. It is important to note that while some data for closely related analogs exist, experimentally determined values for this specific molecule are not widely published. The values presented are a combination of predictions and typical values for similar structures, underscoring the importance of the experimental verification protocols detailed herein.
| Property | Predicted/Typical Value | Significance in Drug Development |
| Melting Point (Tₘ) | >200 °C (decomposes) | Purity indicator; informs on solid-state stability and formulation processing. |
| Aqueous Solubility | Low | Affects bioavailability, dissolution rate, and formulation options. |
| pKa (Acidic) | ~2.5 - 3.5 | Governs ionization state at physiological pH, impacting solubility and target binding. |
| pKa (Basic) | ~4.0 - 5.0 | Influences behavior in acidic compartments (e.g., stomach) and interactions. |
| logP | ~1.5 - 2.5 | Predicts membrane permeability and potential for non-specific binding. |
Thermal Stability and Decomposition Profile
The thermal stability of an active pharmaceutical ingredient (API) is critical for its handling, storage, and formulation.[2] Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are cornerstone techniques for assessing this property.[3][4][5][6]
Melting Point and Thermal Decomposition
For many imidazo[1,2-a]pyridine derivatives, the melting point is often accompanied by decomposition.[7][8] This is a critical observation, as it indicates an upper limit for thermal processing during manufacturing and formulation.
Expected Observation: A DSC scan would likely show a sharp endothermic peak characteristic of melting, immediately followed by a broader exothermic event indicating decomposition.[9][10] TGA would concurrently show a significant mass loss corresponding to this decomposition event.[4]
Causality: The high degree of aromaticity and the presence of both acidic and basic functional groups can lead to intermolecular reactions at elevated temperatures, causing the molecule to break down rather than simply transitioning from a solid to a liquid phase.
Experimental Determination Protocols
The following sections provide detailed, self-validating protocols for determining the key physicochemical parameters. These are not merely procedural steps but are grounded in established standards and best practices.
Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9] A melting transition is observed as an endothermic event, where the sample absorbs heat to break its crystal lattice structure.[11][12]
Methodology:
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Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity standards like indium (m.p. 156.6 °C) and zinc (m.p. 419.5 °C).[9]
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Sample Preparation: Accurately weigh 2–5 mg of dry, powdered 5-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid into an aluminum DSC pan.[12] Crimp the pan with a lid to ensure a sealed environment. Prepare an identical empty pan to serve as the reference.[10]
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Instrument Setup:
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Place the sample and reference pans into the DSC cell.[12]
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Set the purge gas (typically nitrogen) to a constant flow rate (e.g., 50 mL/min).
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Program the temperature profile:
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Equilibrate at 25 °C.
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Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond the expected melt (e.g., 300 °C).[12]
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Data Analysis:
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The resulting thermogram plots heat flow versus temperature.
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The melting point is determined as the onset temperature of the endothermic peak.[9] The peak area can be integrated to calculate the enthalpy of fusion.[9]
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Self-Validation: The sharpness of the melting peak is an indicator of purity. Impurities typically cause peak broadening and a depression of the melting point.[13]
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Visualization: DSC Experimental Workflow
Caption: Workflow for Melting Point Determination using DSC.
Protocol: pKa Determination by Potentiometric Titration
Principle: The pKa is the pH at which a molecule is 50% ionized. Potentiometric titration measures the change in pH of a solution of the compound as a strong acid or base is added incrementally.[14][15][16] The inflection points on the resulting titration curve correspond to the pKa values.[14][15]
Methodology:
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System Calibration: Calibrate the pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) at a constant temperature (25 °C).[14]
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Sample Preparation:
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Prepare a solution of the compound at a known concentration (e.g., 1 mM) in ionic strength-adjusted water (0.15 M KCl).[14][15] Due to the low aqueous solubility of this compound, a co-solvent system (e.g., methanol-water) may be necessary.[17][18]
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Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration.[14][15]
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-
Titration Process:
-
Immerse the calibrated pH electrode into the stirred sample solution.[14]
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For Acidic pKa: Titrate the solution with a standardized strong base (e.g., 0.1 M KOH), adding small, precise volumes and recording the pH after each addition.
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For Basic pKa: Titrate a separate sample with a standardized strong acid (e.g., 0.1 M HCl).
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-
Data Analysis:
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Plot the measured pH versus the volume of titrant added.
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Calculate the first derivative of this curve (ΔpH/ΔV). The peak of the first derivative curve indicates the equivalence point.
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The pKa is the pH at the half-equivalence point, where half of the compound has been neutralized.[14]
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Self-Validation: The sharpness of the inflection point validates the accuracy of the measurement. Multiple titrations should yield pKa values within a narrow range (e.g., ± 0.05 units).
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Visualization: Potentiometric Titration Workflow
Caption: Workflow for pKa Determination via Potentiometric Titration.
Protocol: LogP Determination by OECD 107 Shake-Flask Method
Principle: The partition coefficient (P) is the ratio of the equilibrium concentrations of a substance in a two-phase system of two immiscible solvents, typically n-octanol and water.[19] LogP is the logarithm of this ratio and is a key measure of lipophilicity. The shake-flask method is the traditional and most direct way to measure this property for compounds with logP values between -2 and 4.[20][21][22]
Methodology:
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Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate. This ensures thermodynamic equilibrium during the experiment.
-
Sample Preparation:
-
Prepare a stock solution of the compound in the phase in which it is more soluble (likely n-octanol for this molecule).
-
Add a small volume of the stock solution to a vessel containing known volumes of the pre-saturated n-octanol and pre-saturated water. The final concentration should not exceed 0.01 M in either phase.[19]
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Causality: Since the compound is ionizable, the aqueous phase must be buffered to a pH where the compound is predominantly in its neutral, non-ionized form. This is achieved by using a buffer with a pH at least two units away from the nearest pKa.[21]
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-
Equilibration:
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Concentration Analysis:
-
Carefully withdraw an aliquot from each phase (n-octanol and water).
-
Determine the concentration of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
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Calculation & Validation:
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Calculate logP using the formula: logP = log₁₀([Concentration in Octanol] / [Concentration in Water]).
-
Self-Validation: The experiment should be performed with at least three different starting octanol-to-water volume ratios. The resulting six logP values should fall within a range of ± 0.3 units to be considered valid.[22]
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Visualization: Shake-Flask LogP Determination Workflow
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